N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
Description
Historical Context and Discovery
The historical development of this compound traces its origins to the broader exploration of pyrrolidine-based compounds that began in the mid-twentieth century. The compound was first catalogued in chemical databases in 2007, as evidenced by its initial creation date in the PubChem database, with subsequent modifications and refinements occurring as late as 2025. This timeline reflects the ongoing research interest in pyrrolidine derivatives and their potential applications in various chemical contexts.
The discovery and characterization of this particular compound emerged from systematic investigations into N-methylated pyrrolidine derivatives, which gained prominence due to their potential utility as building blocks in organic synthesis. The compound's formal designation as this compound follows International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural complexity through a systematic naming approach. The European Community assigned it the number 843-224-1, further establishing its recognition within international chemical registries.
The development of analytical techniques during the late twentieth and early twenty-first centuries facilitated the precise characterization of such complex amine structures. Advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, enabled researchers to confirm the molecular structure and establish definitive identification protocols for this compound. The assignment of the DSSTox Substance ID DTXSID40567081 reflects its inclusion in modern toxicological databases, indicating growing awareness of the need for comprehensive chemical characterization.
Significance in Organic and Heterocyclic Chemistry
This compound holds considerable significance within the field of heterocyclic chemistry due to its embodiment of key structural features that make pyrrolidine derivatives valuable in synthetic applications. The five-membered pyrrolidine ring system represents one of the most widely utilized nitrogen heterocycles in medicinal chemistry, largely due to its three-dimensional character resulting from sp³-hybridization of the ring carbons. This spatial arrangement contributes to enhanced pharmacophore exploration capabilities and increased three-dimensional coverage due to the non-planarity of the ring structure, a phenomenon known as pseudorotation.
The compound's dual methylation pattern, featuring N-methyl groups on both the pyrrolidine nitrogen and the pendant methanamine moiety, exemplifies advanced synthetic strategies for tertiary amine construction. Recent research has demonstrated the utility of tandem synthesis approaches for generating N-methylated tertiary amines through three-component coupling reactions involving carbonyl compounds, amines, and methanol. These methodologies highlight the compound's relevance as both a synthetic target and a building block for more complex molecular architectures.
The stereochemical implications of the pyrrolidine scaffold contribute significantly to the compound's importance in asymmetric synthesis and chiral molecule construction. The potential for stereoisomerism at the pyrrolidine ring positions creates opportunities for exploring structure-activity relationships and developing enantioselective synthetic protocols. This aspect has proven particularly valuable in pharmaceutical research, where different stereoisomers can exhibit dramatically different biological profiles due to varied binding modes with enantioselective protein targets.
Overview of Research Scope and Objectives
Contemporary research involving this compound encompasses multiple dimensions of chemical investigation, ranging from fundamental synthetic methodology development to applications in complex molecule construction. The primary research objectives center on understanding the compound's synthetic accessibility, reaction chemistry, and potential utility as a building block in organic synthesis. These investigations seek to establish comprehensive protocols for compound preparation, purification, and characterization while exploring its reactivity patterns under various experimental conditions.
Table 1: Fundamental Chemical Properties of this compound
Research scope encompasses investigations into novel synthetic pathways for accessing the compound through efficient and scalable methodologies. Current studies focus on optimizing reaction conditions for pyrrolidine ring functionalization and developing strategies for selective N-methylation reactions. These efforts aim to establish practical synthetic routes that can accommodate both laboratory-scale synthesis and potential industrial applications.
Table 2: Spectroscopic Identification Parameters
The research framework also addresses fundamental questions regarding the compound's chemical behavior under various reaction conditions, including oxidation, reduction, and substitution reactions. Investigations into the compound's stability profile, thermal properties, and reactivity patterns provide essential information for developing applications in synthetic organic chemistry. These studies contribute to a broader understanding of pyrrolidine derivative chemistry and inform strategies for incorporating such structures into complex molecular frameworks.
Contemporary research initiatives emphasize the development of environmentally sustainable synthetic approaches, including microwave-assisted organic synthesis methods that can enhance reaction efficiency while supporting green chemistry principles. These efforts align with broader trends in organic synthesis toward more sustainable and efficient methodologies for heterocycle construction and functionalization.
Properties
IUPAC Name |
N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-5-7-3-4-9(2)6-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDWGNZSKNMPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567081 | |
| Record name | N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89850-95-3 | |
| Record name | N,1-Dimethyl-3-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89850-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(1-methylpyrrolidin-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of N-methylpyrrolidine with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated systems and stringent quality control measures ensures consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in neurotransmitter modulation.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within the Pyrrolidine Family
(R)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
- Key Differences : The methyl group on the pyrrolidine ring is at the 2-position instead of the 3-position.
- Implications : Altered steric and electronic properties due to positional isomerism may influence reactivity and binding affinity in biological systems. Pyrrolidine derivatives with substituents at the 2-position are often used as chiral ligands in asymmetric catalysis .
N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine
- Key Differences : Replaces the pyrrolidine ring with a tetrahydropyran (THP) ring, a six-membered oxygen-containing heterocycle.
- Implications : The THP ring increases hydrophilicity compared to pyrrolidine, enhancing solubility in aqueous media. This property is exploited in amination reactions where water is used as a solvent .
Aromatic Heterocyclic Analogues
N-Methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine (QY-8073)
- Key Differences : Substitutes pyrrolidine with a pyrrole ring , an aromatic five-membered heterocycle with two double bonds.
- Implications : The aromaticity of pyrrole reduces basicity (pKa ~4–5) compared to pyrrolidine (pKa ~11), altering its reactivity in acid-base reactions. Pyrrole derivatives are prevalent in pharmaceuticals targeting heme-containing enzymes .
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
- Key Differences : Features a pyrazole ring substituted with a phenyl group.
- Implications : Pyrazole’s aromaticity and planar structure enhance π-π stacking interactions, making it suitable for kinase inhibitors. This compound exhibits antimicrobial activity against pathogens like E. coli and S. aureus .
Functionalized Derivatives in Drug Discovery
N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine
- Key Differences: Contains an imidazopyridine core linked to a dimethylamino group.
- Implications: The extended π-system and electron-rich imidazole ring improve binding to nucleic acids and proteins. These derivatives show potent antimicrobial activity, with compound 4b achieving MIC values of 8 µg/mL against P. aeruginosa .
N-Methyl-1-(7-methyl-1H-indol-2-yl)methanamine
- Key Differences : Incorporates an indole ring , a bicyclic structure with a six-membered benzene fused to a five-membered pyrrole.
- Implications: Indole derivatives interact with serotonin receptors and monoamine oxidases, making them relevant in CNS drug development. The methyl group at the 7-position enhances metabolic stability .
Comparative Data Table
Biological Activity
N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine, a compound characterized by its unique structural configuration, has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological mechanisms, interactions with neurotransmitter systems, and its applications in various fields.
Chemical Structure and Properties
This compound is a derivative of pyrrolidine, possessing a molecular formula of and a molecular weight of approximately 114.19 g/mol. The compound's structure includes a pyrrolidine ring that contributes to its unique chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It may function as an agonist or antagonist , modulating neurotransmitter systems such as dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.
Potential Mechanisms Include:
- Receptor Binding : The compound's structural similarity to neurotransmitters suggests it may bind to specific receptors in the central nervous system.
- Neurotransmitter Modulation : It has been investigated for its role in enhancing or inhibiting neurotransmitter release, thereby influencing various physiological responses.
Biological Activity and Applications
This compound has several notable applications across different domains:
1. Pharmaceutical Research
- Explored for potential therapeutic effects in treating neurological disorders such as anxiety and depression.
- Investigated for its capacity to modulate receptor activity, which could lead to the development of new pharmacological agents .
2. Chemical Synthesis
- Used as a building block in the synthesis of complex organic molecules, facilitating the development of new compounds with desired biological properties.
3. Neuroscience
- Studied for its effects on neurotransmitter systems, contributing to our understanding of brain chemistry and potential treatments for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of this compound to various neurotransmitter receptors. Results indicated significant interaction with serotonin receptors, suggesting potential applications in mood regulation therapies.
Study 2: Synthesis and Characterization
Research focused on synthesizing derivatives of this compound to explore their pharmacological profiles. The derivatives exhibited varied biological activities, indicating that structural modifications can enhance or alter their efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl(1-methylpyrrolidin-2-YL)methanamine | Similar pyrrolidine structure | Varying receptor interactions |
| (R)-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride | Dihydrochloride salt form | Enhanced solubility and receptor binding |
| 1-Ethylpyrrolidin-3-amine | Ethyl substitution at nitrogen | Different pharmacokinetic properties |
This table illustrates how structural variations among similar compounds can lead to differences in biological activity and applications.
Q & A
Q. How is the compound functionalized for structure-activity relationship (SAR) studies?
- Derivatization Methods :
- N-Alkylation : React with alkyl halides (e.g., ethyl iodide) in DMF/K₂CO₃ to modify the methylamine group .
- Ring Substitution : Introduce halogens (e.g., Br₂/FeCl₃) at pyrrolidine C3 for enhanced receptor affinity .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole moieties for solubility optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
